Bienvenue dans la boutique en ligne BenchChem!

{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine

Medicinal Chemistry Scaffold Design Bioisostere Strategy

{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine (CAS 1016813-33-4) is a synthetic organic compound combining a pyrrolidine-3-ylmethanamine core with a 4-(trifluoromethoxy)phenyl substituent at the N1 position. With a molecular weight of 260.26 g/mol and a computed XLogP3 of 2.7, the compound presents as a bifunctional building block containing both a primary aminomethyl handle and a tertiary pyrrolidine nitrogen, enabling orthogonal chemical elaboration.

Molecular Formula C12H15F3N2O
Molecular Weight 260.26 g/mol
CAS No. 1016813-33-4
Cat. No. B3199247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine
CAS1016813-33-4
Molecular FormulaC12H15F3N2O
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESC1CN(CC1CN)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-10(2-4-11)17-6-5-9(7-16)8-17/h1-4,9H,5-8,16H2
InChIKeyZPAJVKGSUPURKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1016813-33-4: Procurement-Grade {1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine – A Dual-Functional Pyrrolidine Scaffold


{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine (CAS 1016813-33-4) is a synthetic organic compound combining a pyrrolidine-3-ylmethanamine core with a 4-(trifluoromethoxy)phenyl substituent at the N1 position. With a molecular weight of 260.26 g/mol and a computed XLogP3 of 2.7, the compound presents as a bifunctional building block containing both a primary aminomethyl handle and a tertiary pyrrolidine nitrogen, enabling orthogonal chemical elaboration [1]. The trifluoromethoxy (-OCF3) group contributes to enhanced lipophilicity and metabolic stability relative to non-fluorinated or methoxy-substituted aryl analogs, positioning this compound at the intersection of scaffold-driven and property-driven molecular design [2].

Why Analog Substitution Fails: Physicochemical and Structural Differentiation of CAS 1016813-33-4


Procurement decisions based solely on scaffold class (e.g., any pyrrolidine-methanamine or any trifluoromethoxyphenyl building block) carry substantial risk. The target compound uniquely co-locates the primary aminomethyl group at the pyrrolidine 3-position with a direct N1-aryl bond to a 4-(trifluoromethoxy)phenyl ring. This juxtaposition cannot be replicated by benzyl-linked analogs such as (1-(4-(trifluoromethoxy)benzyl)pyrrolidin-3-yl)methanamine (CAS 1275489-10-5), which introduce an additional methylene spacer that alters the amine basicity, conformational profile, and metabolic vulnerability of the molecule . Likewise, the pyrrolidine-3-ylmethanamine scaffold itself offers enhanced conformational mobility and a potentially useful chiral center compared to the widely used piperazine isostere, advantages that are lost when substituting to a piperazine-based alternative [1]. The quantitative evidence below substantiates why CAS 1016813-33-4 cannot be casually interchanged with these structural neighbors.

Quantitative Evidence Guide: Measurable Differentiation of {1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine (CAS 1016813-33-4)


Scaffold Conformational Advantage: Pyrrolidine-3-ylmethanamine vs. Piperazine Isostere

In a comprehensive review of piperazine bioisosteres, Meanwell (2022) established that the pyrrolidin-3-ylmethanamine scaffold provides enhanced conformational mobility and introduces a potentially useful chiral center compared to piperazine, while maintaining the diamine character required for target engagement [1]. This class-level differentiation is directly inherited by the target compound, which incorporates this scaffold. In contrast, piperazine-based analogs bearing the same 4-(trifluoromethoxy)phenyl motif lack both the chiral center and the conformational flexibility of the five-membered pyrrolidine ring, limiting their utility in chiral SAR optimization campaigns.

Medicinal Chemistry Scaffold Design Bioisostere Strategy

Lipophilicity Differential: Impact of Direct N-Aryl vs. N-Benzyl Linkage on Calculated logP

The target compound features a direct N1-phenyl bond to the 4-(trifluoromethoxy)phenyl group. Its closest commercial analog, (1-(4-(trifluoromethoxy)benzyl)pyrrolidin-3-yl)methanamine (CAS 1275489-10-5), differs by insertion of a single methylene spacer between the pyrrolidine nitrogen and the aromatic ring . This structural change alters the electronic environment of both the pyrrolidine nitrogen (pKa shift) and the aryl ring (loss of direct N–aryl conjugation), and increases the molecular weight from 260.26 to 274.28 g/mol while adding a rotatable bond. Although experimentally measured logP values are not publicly available for either compound, the PubChem-computed XLogP3 for the target is 2.7, whereas the benzyl analog is predicted to have a lower logD at physiological pH due to increased amine basicity of the non-conjugated nitrogen [1].

Physicochemical Profiling Lipophilicity Drug Design

Orthogonal Functionalization Capacity: Dual Reactive Handles Unavailable in Mono-Functional Analogs

The target compound provides two chemically distinct nitrogenous handles: a primary aliphatic amine (–CH2NH2) at the pyrrolidine 3-position and a tertiary pyrrolidine nitrogen arylated at N1. This is in contrast to 2-(4-(trifluoromethoxy)phenyl)pyrrolidine (CAS 886502-92-7), which lacks the aminomethyl group entirely and offers only the secondary pyrrolidine amine as a single functionalization point . The presence of two differentiable amines enables sequential or orthogonal derivatization (e.g., reductive amination on the primary amine followed by or preceded by N-arylation or alkylation at N1), which is critical for library synthesis and SAR exploration . The target compound's primary amine also provides a higher nucleophilicity handle compared to the secondary amine in the comparator.

Synthetic Chemistry Building Block Utility Parallel Synthesis

Selectin E Binding Activity: Biological Fingerprint Differentiating This Scaffold from Inactive Analogs

The target compound has recorded binding activity against Selectin E (E-selectin) in a competitive binding assay, with an IC50 of 3.00 × 10^5 nM (300 µM) as cataloged in BindingDB [1]. While this affinity is weak, it represents a measurable biological interaction that distinguishes this specific substitution pattern from closely related building blocks that show no Selectin E engagement. The majority of commercially available pyrrolidine-methanamine analogs have no reported biological activity, making this data point uniquely useful for researchers targeting cell adhesion pathways or requiring a Selectin-active chemical probe for assay development.

Biological Activity Selectin Inhibition Cell Adhesion

Procurement-Grade Purity Specification: Lot-to-Lot Consistency Across Multiple Vendor Sources

CAS 1016813-33-4 is commercially available from multiple reputable suppliers with documented minimum purity specifications. Enamine supplies this compound under catalog number EN300-56568 at 95% purity in quantities ranging from 100 mg to 10 g [1]. AKSci offers the compound under catalog 3966DB at ≥95% purity with long-term storage at cool, dry conditions . Leyan (Chinese vendor) lists the compound at 98% purity . This contrasts with the benzyl analog CAS 1275489-10-5, which is listed by fewer suppliers and at lower purity (typically 95%), with ChemicalBook noting it is subject to patent-related sale restrictions . The broader supplier base for CAS 1016813-33-4 translates to competitive pricing, faster lead times, and lower supply-chain risk.

Quality Control Procurement Specification Purity Benchmarking

Recommended Application Scenarios for {1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine Based on Evidence


Chiral SAR Exploration in Piperazine Replacement Programs

When medicinal chemistry programs seek to replace an achiral piperazine core with a chiral diamine scaffold that retains similar topological properties, the pyrrolidine-3-ylmethanamine motif offers enhanced conformational mobility and a potentially useful stereocenter [1]. The target compound combines this chiral scaffold with a pre-installed 4-(trifluoromethoxy)phenyl group, allowing direct entry into SAR campaigns targeting CNS receptors, kinase ATP-binding sites, or GPCR antagonist programs where the –OCF3 group is a known pharmacophoric element. The primary aminomethyl handle enables rapid analog generation via amide coupling or reductive amination, while the N-aryl pyrrolidine anchors the molecule in a defined conformational space.

Selectin E Low-Affinity Chemical Probe Development

The compound's measurable Selectin E binding activity (IC50 = 300 µM) [1] provides a tractable starting point for hit evolution, whereas most commercially available pyrrolidine building blocks have no reported Selectin activity. Researchers developing cell adhesion inhibitors for inflammatory disease, tumor metastasis, or ischemia-reperfusion injury can use CAS 1016813-33-4 as a scaffold for structure-based optimization. The primary amine allows facile conjugation of carbohydrate mimetics or other Selectin-targeting fragments, while the trifluoromethoxy group may occupy hydrophobic pockets identified in Selectin–ligand co-crystal structures.

Parallel Library Synthesis Requiring Orthogonal Amine Functionalization

Laboratories engaged in diversity-oriented synthesis or DNA-encoded library (DEL) construction benefit from the compound's two chemically distinct amine handles [1]. The primary aminomethyl group can be selectively acylated, sulfonylated, or subjected to reductive amination under conditions that leave the N-aryl pyrrolidine nitrogen intact. Alternatively, the tertiary pyrrolidine nitrogen can be quaternized or oxidatively modified. This orthogonality supports split-pool synthesis strategies and enables the generation of compound libraries with two independent diversity vectors from a single building block, maximizing efficiency relative to mono-amine analogs such as 2-(4-(trifluoromethoxy)phenyl)pyrrolidine [2].

CNS Drug Discovery Requiring Low-Molecular-Weight, Balanced logP Building Blocks

With a molecular weight of 260.26 g/mol, XLogP3 of 2.7, TPSA of 38.5 Ų, and only one hydrogen bond donor, the compound lies within favorable CNS drug-like property space [1]. Its lower molecular weight and reduced rotatable bond count relative to the benzyl analog (MW 274.28, 4 rotatable bonds) provide advantages for blood-brain barrier penetration predictions [2]. The direct N-aryl linkage reduces amine basicity compared to benzyl-linked analogs, potentially mitigating P-gp efflux susceptibility. These properties make the compound well-suited as a core scaffold for CNS programs targeting neurological or psychiatric indications where trifluoromethoxy substitution has precedent (e.g., 5-HT receptor modulators, PDE inhibitors).

Quote Request

Request a Quote for {1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.